molecular formula C12H13FN2OS B2774499 N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide CAS No. 868368-72-3

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2774499
CAS No.: 868368-72-3
M. Wt: 252.31
InChI Key: OGTYRDCTGSSWCX-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide is a synthetic compound with the molecular formula C12H13FN2OS and a molecular weight of 252.31 g/mol. This compound is extensively used in scientific research, including organic synthesis, biochemistry, and medicinal chemistry. The presence of the thiazole ring in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 4-fluorobenzo[d]thiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biochemistry: Studied for its interactions with various enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzo[d]thiazol-2-yl)pentanamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)pentanamide
  • N-(4-methylbenzo[d]thiazol-2-yl)pentanamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can lead to improved biological activity and selectivity compared to its analogs .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTYRDCTGSSWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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